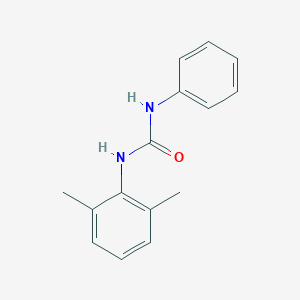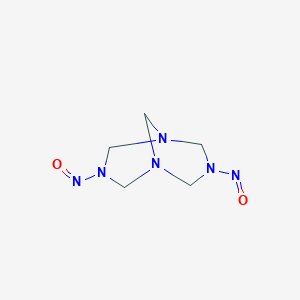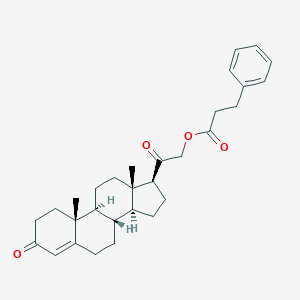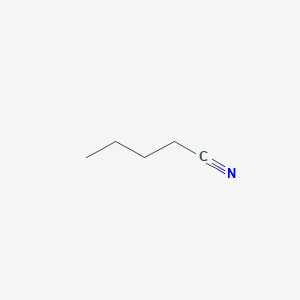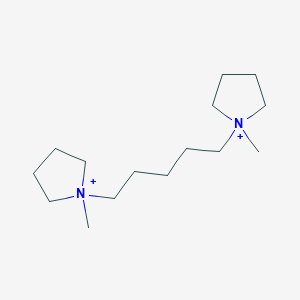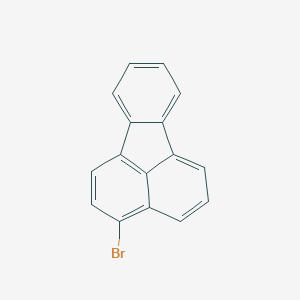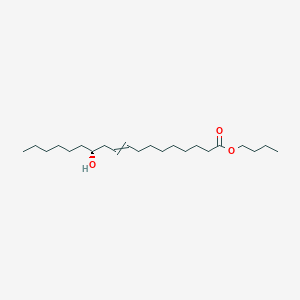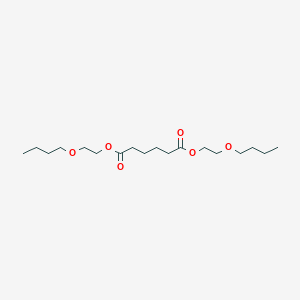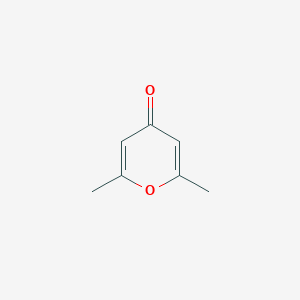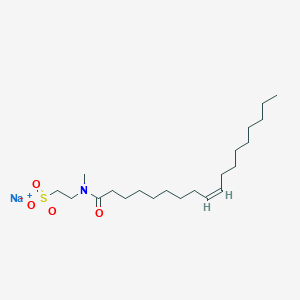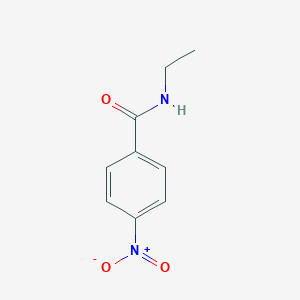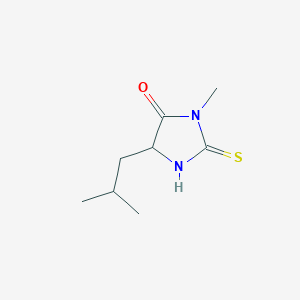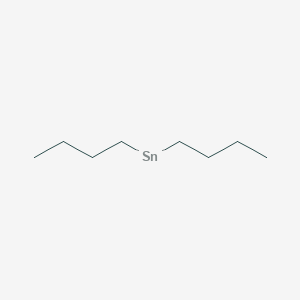
Dibutyltin
Overview
Description
Dibutyltin is an organotin compound with the chemical formula (C₄H₉)₂Sn. It is a colorless solid that is insoluble in organic solvents when pure. This compound compounds are widely used as reagents and catalysts in various chemical reactions, particularly in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin compounds can be synthesized through several methods. One common method involves the reaction of this compound dichloride with sodium hydroxide in the presence of a surfactant such as n-heptane, toluene, or ethanol. The reaction is followed by centrifugal water washing, vacuum drying, and smashing to obtain the final product .
Industrial Production Methods: On an industrial scale, this compound compounds are often prepared by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. The Grignard reagents, prepared from the metal and an alkyl or aryl halide, react with tin tetrachloride to produce tetraalkyltin compounds, which are then redistributed to form this compound derivatives .
Chemical Reactions Analysis
Types of Reactions: Dibutyltin compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: this compound compounds can be reduced to form lower oxidation state tin compounds.
Substitution: this compound compounds can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used.
Major Products:
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Dibutyltin compounds have a wide range of applications in scientific research:
Biology: this compound compounds have been studied for their potential antitumor activity.
Medicine: this compound formulations have been investigated as potential antitubercular agents.
Industry: Widely used as curing catalysts in the production of silicones and polyurethanes.
Mechanism of Action
The mechanism of action of dibutyltin compounds varies depending on their application:
Antitumor Activity: this compound complexes with 5-fluorouracil derivatives exert their effects by interacting with cellular DNA and inhibiting cell proliferation.
Antitubercular Activity: this compound formulations are believed to exert their effects through an intercluster electron hopping mechanism, disrupting the cellular processes of Mycobacterium tuberculosis.
Comparison with Similar Compounds
Dibutyltin compounds can be compared with other organotin compounds, such as:
Tributyltin: Known for its use as a biocide and antifouling agent, but highly toxic to marine life.
Dioctyltin: Used as a stabilizer in the production of polyvinyl chloride (PVC).
Trimethyltin: Known for its neurotoxic effects and used in research to study neurodegenerative diseases.
Uniqueness of this compound: this compound compounds are unique due to their versatility as catalysts in organic synthesis and their potential therapeutic applications. Their relatively lower toxicity compared to other organotin compounds makes them more suitable for certain applications .
Properties
IUPAC Name |
dibutyltin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.Sn/c2*1-3-4-2;/h2*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOHIQLKSOJJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn]CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002-53-5 | |
| Record name | Dibutylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-n-butyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
